molecular formula C8H7IO B8088201 4-Ethenyl-2-iodophenol

4-Ethenyl-2-iodophenol

Cat. No.: B8088201
M. Wt: 246.04 g/mol
InChI Key: XDZDWJGSBXOBDJ-UHFFFAOYSA-N
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Description

4-Ethenyl-2-iodophenol (CAS: 80122-78-7) is a halogenated phenolic compound with the molecular formula C₈H₇IO and a molecular weight of 246.045 g/mol. Its structure features a phenol ring substituted with an iodine atom at the ortho-position and an ethenyl (vinyl) group at the para-position. It is commercially available through suppliers like Shanghai Jieshi Kai Biotechnology Co., Ltd., with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-ethenyl-2-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZDWJGSBXOBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethenyl-2-iodophenol can be synthesized through various methods, including electrophilic halogenation and nucleophilic aromatic substitution. One common approach involves the iodination of phenol derivatives using iodine and a suitable oxidizing agent. For instance, the laccase-catalyzed iodination of p-hydroxyarylcarbonyl derivatives using potassium iodide as the iodine source and aerial oxygen as the oxidant has been reported to yield iodophenols efficiently .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-2-iodophenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Electrophilic Substitution: Substituted phenols with different electrophiles.

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Ethyl-substituted phenols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 4-ethenyl-2-iodophenol exhibit significant anticancer activity. For instance, iodinated phenols have been investigated for their ability to induce apoptosis in cancer cells. A study highlighted that the introduction of iodine into phenolic compounds can enhance their biological activity, suggesting a potential pathway for developing new anticancer drugs .

Drug Development
The structural characteristics of this compound make it a candidate for drug development, particularly as a scaffold for creating inhibitors targeting specific biological pathways. Its ability to interact with various biological receptors can be exploited to design selective inhibitors for therapeutic applications .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of functional polymers. Its vinyl group allows for polymerization reactions, which can lead to the formation of novel materials with specific properties. For example, incorporating this compound into polymer matrices could enhance mechanical strength or thermal stability, making it suitable for advanced material applications .

Photonic Applications
The photophysical properties of this compound suggest its potential use in photonic devices. Studies on related compounds indicate that they can serve as light-harvesting materials or in organic light-emitting diodes (OLEDs). The incorporation of iodine may improve the photostability and efficiency of these devices .

Environmental Applications

Environmental Monitoring
Due to its iodine content, this compound can be used as a marker in environmental studies to track the dispersion of pollutants. Iodinated compounds are often employed in tracing studies because they can be detected at low concentrations. This application is particularly relevant in assessing the impact of industrial activities on aquatic ecosystems .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Iodinated PhenolsMedicinal ChemistryDemonstrated apoptosis induction in cancer cells through structural modifications involving iodine .
Polymerization of Vinyl CompoundsMaterials ScienceShowed successful polymerization of this compound leading to enhanced material properties .
Tracing Environmental PollutantsEnvironmental ScienceUtilized as a tracer for monitoring pollutant dispersion in aquatic environments .

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-iodophenol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. For instance, the compound can undergo nucleophilic aromatic substitution, where the iodine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate . This mechanism is essential for its reactivity in various chemical and biological processes.

Comparison with Similar Compounds

4-Ethyl-2-iodophenol (CAS: 330935-46-1)

Structural and Molecular Differences :

  • Molecular formula : C₈H₉IO (vs. C₈H₇IO for 4-ethenyl derivative).
  • Substituents : A saturated ethyl (-CH₂CH₃) group replaces the ethenyl (-CH=CH₂) group.
  • Molecular weight : 248.063 g/mol (slightly higher due to additional hydrogen atoms).

Key Comparisons :

Reactivity: The ethenyl group in 4-Ethenyl-2-iodophenol introduces sp² hybridization, enabling reactions like Diels-Alder cycloadditions or electrophilic additions. In contrast, the ethyl group in 4-Ethyl-2-iodophenol is chemically inert under similar conditions . Both compounds retain the iodine atom, facilitating Suzuki or Ullmann cross-coupling reactions. However, steric hindrance from the ethyl group may reduce reaction efficiency compared to the planar ethenyl group .

Acidity: The ethenyl group’s electron-withdrawing nature increases the phenol’s acidity (lower pKa) compared to the electron-donating ethyl group. This makes this compound more reactive in deprotonation reactions .

Physical Properties :

  • Solubility : Both compounds exhibit low water solubility due to the hydrophobic iodine atom. However, the ethenyl derivative may show higher solubility in polar aprotic solvents (e.g., DMF) due to its conjugated system .
  • Stability : The ethenyl group increases susceptibility to oxidation or polymerization, necessitating storage under inert conditions. The ethyl derivative is more stable .
Property This compound 4-Ethyl-2-iodophenol
CAS No. 80122-78-7 330935-46-1
Molecular Formula C₈H₇IO C₈H₉IO
Molecular Weight (g/mol) 246.045 248.063
Key Substituent Ethenyl (-CH=CH₂) Ethyl (-CH₂CH₃)
Reactivity High (vinyl + iodine) Moderate (iodine only)
Acidity Higher (electron-withdrawing) Lower (electron-donating)

2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]-methyl}phenol (CAS: N/A)

This Schiff base derivative shares a phenolic core but differs in substituents:

  • Substituents: Ethoxy (-OCH₂CH₃) and iminomethyl (-CH=N-C₆H₄CH₃) groups.
  • Reactivity: The iminomethyl group enables metal coordination (e.g., for catalysis), while the ethoxy group enhances electron density on the ring, reducing acidity compared to iodophenols .

4-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol (CAS: N/A)

  • Substituents : Two methoxy (-OCH₃) groups and an ethenyl bridge.
  • Comparison : The absence of iodine reduces utility in cross-coupling reactions. However, methoxy groups increase solubility in alcohols and ethers .

Biological Activity

4-Ethenyl-2-iodophenol (C8H7IO), a halogenated phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its iodine substitution on the phenolic ring, which significantly influences its reactivity and biological properties. The compound's structure can be represented as follows:

4 Ethenyl 2 iodophenol=C8H7IO\text{4 Ethenyl 2 iodophenol}=\text{C}_8\text{H}_7\text{IO}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds with halogen substitutions often enhance ROS production, leading to oxidative stress in targeted cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell growth and survival, similar to other iodinated phenolic compounds .
  • Interaction with Cellular Targets : Molecular docking studies suggest that this compound can bind to specific protein targets, potentially altering their function and leading to therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionPotential inhibition of cancer-related enzymes

Case Studies

  • Antimicrobial Studies : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
  • Cancer Cell Line Research : In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations achievable in clinical settings.

Synthesis

The synthesis of this compound typically involves the iodination of phenolic compounds followed by the introduction of an ethenyl group. Recent advancements have streamlined this process, allowing for higher yields and purity .

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